N-((6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide
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Overview
Description
N-{[6-(4-FLUOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}BENZAMIDE is a compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds are known for their diverse biological activities, including antiproliferative, antibacterial, and antifungal properties . The presence of the fluorophenyl group enhances its biological activity, making it a compound of interest in medicinal chemistry .
Preparation Methods
The synthesis of N-{[6-(4-FLUOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}BENZAMIDE typically involves the Hantzsch thiazole synthesis method . This method includes the reaction of substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions are mild, and the process is efficient, making it suitable for industrial production .
Chemical Reactions Analysis
N-{[6-(4-FLUOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl group.
Scientific Research Applications
N-{[6-(4-FLUOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits significant antiproliferative activity against various cancer cell lines.
Medicine: It has potential as an antibacterial and antifungal agent.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{[6-(4-FLUOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}BENZAMIDE involves binding to specific molecular targets, such as DNA and enzymes . This binding can result in the inhibition of DNA replication and enzyme activity, leading to cell death . The compound’s interaction with topoisomerase II, for example, results in DNA double-strand breaks and cell cycle arrest .
Comparison with Similar Compounds
Similar compounds include other imidazo[2,1-b][1,3]thiazole derivatives, such as:
- 6-(4-Bromophenyl)-5-(2-substituted pyrimidin-4-yl)imidazo[2,1-b]thiazole
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
N-{[6-(4-FLUOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}BENZAMIDE stands out due to its enhanced biological activity, particularly its antiproliferative effects against cancer cell lines .
Properties
Molecular Formula |
C19H16FN3OS |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-[[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methyl]benzamide |
InChI |
InChI=1S/C19H16FN3OS/c20-15-8-6-13(7-9-15)17-16(23-10-11-25-19(23)22-17)12-21-18(24)14-4-2-1-3-5-14/h1-9H,10-12H2,(H,21,24) |
InChI Key |
HCSMDECFRPGTIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=NC(=C(N21)CNC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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